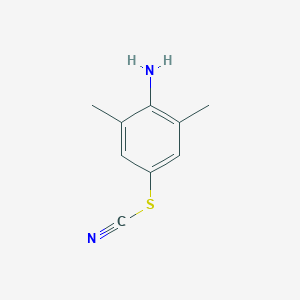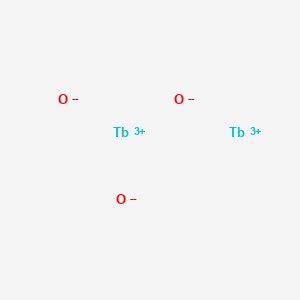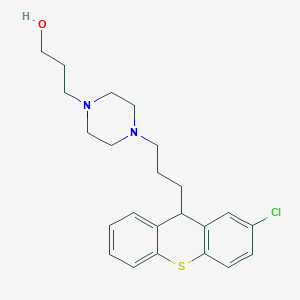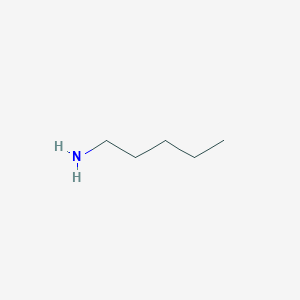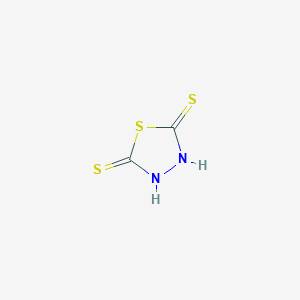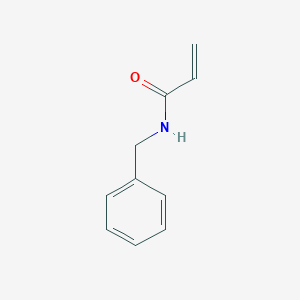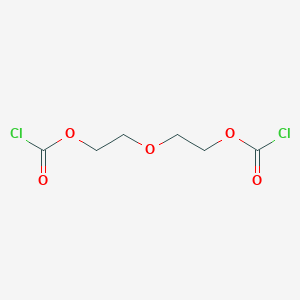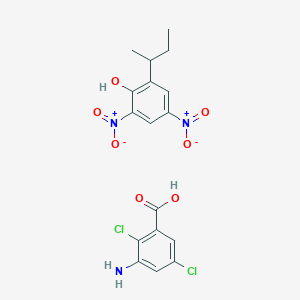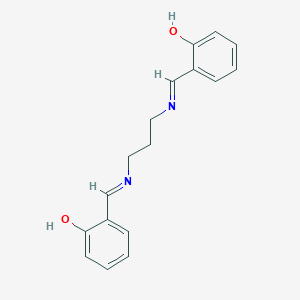
6-Methoxy-1,2,3,4-tetrahydroquinoline
Overview
Description
6-Methoxy-1,2,3,4-tetrahydroquinoline is a chemical compound used as a reagent, organic intermediate, and in pharmaceutical research and development . It is also known as a secondary amine .
Synthesis Analysis
The synthesis of 6-Methoxy-1,2,3,4-tetrahydroquinoline and its analogs has been a subject of research. For instance, one study discusses the use of homogeneous catalysts for asymmetric hydrogenation . Another study presents the synthesis of enantiomers of 6-nitro- and 6-amino-2-methyl-1,2,3,4-tetrahydroquinoline .
Molecular Structure Analysis
The molecular formula of 6-Methoxy-1,2,3,4-tetrahydroquinoline is C10H13NO . Its molecular weight is 163.22 . The InChI Key is FRXSZNDVFUDTIR-UHFFFAOYSA-N .
Chemical Reactions Analysis
6-Methoxy-1,2,3,4-tetrahydroquinoline is used as a chemical reagent and organic intermediate . It has been used in various chemical reactions, including those involving infective pathogens and neurodegenerative disorders .
Physical And Chemical Properties Analysis
6-Methoxy-1,2,3,4-tetrahydroquinoline is a solid substance with a dark brown appearance . Its melting point is between 37-41 °C .
Scientific Research Applications
Pharmacology
6-Methoxy-1,2,3,4-tetrahydroquinoline: is a core structure in several synthetic pharmaceuticals. It’s known to be a part of the structure of drugs like Nicainoprol, an antiarrhythmic drug, and Oxamniquine, a schistosomicide . Its derivatives are explored for their potential biological activities, including antiviral and antifungal properties.
Organic Synthesis
In organic chemistry, 6-Methoxy-1,2,3,4-tetrahydroquinoline serves as a valuable intermediate. It’s utilized in the synthesis of complex organic molecules and can act as a catalyst or a reagent in various chemical reactions to produce fine chemicals .
Material Science
This compound finds its application in material science as a chemical reagent. It can be used in the development of new materials, including polymers and coatings, which require specific organic molecules as building blocks .
Analytical Chemistry
6-Methoxy-1,2,3,4-tetrahydroquinoline: is employed as a standard or reference compound in analytical methods. Its well-defined structure and properties make it suitable for use in calibrating instruments and validating analytical techniques .
Biochemistry
In biochemistry, this compound’s role is significant as it’s involved in the study of biochemical processes and substances. It may be used in enzyme inhibition studies or as a precursor for biochemical compounds .
Agricultural Chemistry
While specific applications of 6-Methoxy-1,2,3,4-tetrahydroquinoline in agriculture are not extensively documented, compounds like it are often examined for their potential use as precursors to agrochemicals or in the synthesis of plant growth regulators .
Environmental Applications
Research into the environmental applications of 6-Methoxy-1,2,3,4-tetrahydroquinoline could involve its role in the development of environmentally friendly chemicals or its behavior in environmental systems, although direct applications in this field are not well-established in the literature .
Mechanism of Action
Target of Action
It is often used as a chemical reagent, organic intermediate, and in pharmaceutical research and development .
Biochemical Pathways
Related compounds have been shown to have an impact on various biochemical pathways .
Result of Action
Related compounds have been shown to exhibit growth inhibitory activities .
Action Environment
It is recommended to store the compound in a cool, dry place, in a well-sealed container, and away from oxidizing agents .
Safety and Hazards
properties
IUPAC Name |
6-methoxy-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-12-9-4-5-10-8(7-9)3-2-6-11-10/h4-5,7,11H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXSZNDVFUDTIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059505 | |
| Record name | Quinoline, 1,2,3,4-tetrahydro-6-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
120-15-0 | |
| Record name | 6-Methoxy-1,2,3,4-tetrahydroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thallin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thallin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49188 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinoline, 1,2,3,4-tetrahydro-6-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Quinoline, 1,2,3,4-tetrahydro-6-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 1,2,3,4-tetrahydro-6-quinolyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.977 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THALLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EA6AYU7Y78 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the 6-Methoxy-1,2,3,4-tetrahydroquinoline scaffold interact with tubulin, and what are the downstream cellular effects?
A: Research suggests that certain derivatives of 6-Methoxy-1,2,3,4-tetrahydroquinoline exhibit potent antitumor activity by acting as tubulin polymerization inhibitors. [, ] Specifically, these compounds bind to the colchicine site on tubulin, hindering microtubule formation. [, ] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis, effectively inhibiting cancer cell growth. []
Q2: What is the Structure-Activity Relationship (SAR) for 6-Methoxy-1,2,3,4-tetrahydroquinoline derivatives as tubulin polymerization inhibitors?
A: Studies exploring the SAR of 6-Methoxy-1,2,3,4-tetrahydroquinoline derivatives have revealed key structural features influencing their potency as tubulin polymerization inhibitors. For instance, incorporating a 4-(N-cycloamino)phenylquinazoline moiety at position 2 of the tetrahydroquinoline ring significantly enhances antitumor activity and tubulin polymerization inhibition. [] Additionally, introducing a methoxy group at position 7 of the quinazoline ring further improves potency, as demonstrated by the compound 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one. [] These findings highlight the importance of specific substituents and their positions on the 6-Methoxy-1,2,3,4-tetrahydroquinoline scaffold for optimizing its antitumor activity.
Q3: Have any in vivo studies been conducted on 6-Methoxy-1,2,3,4-tetrahydroquinoline derivatives as potential antitumor agents?
A: Yes, promising in vivo results have been observed with the compound 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (compound 5g in the study) in a nude mouse MCF7 xenograft model. [] This compound demonstrated significant tumor growth inhibition (51%) at a dose of 4 mg/kg without noticeable toxicity. [] This finding underscores the potential of 6-Methoxy-1,2,3,4-tetrahydroquinoline derivatives as viable candidates for further antitumor drug development.
Q4: Beyond antitumor activity, have other biological applications been explored for 6-Methoxy-1,2,3,4-tetrahydroquinoline derivatives?
A: Yes, early research investigated the antimalarial potential of various 6-Methoxy-1,2,3,4-tetrahydroquinoline analogs. [] These studies involved synthesizing a series of structurally related compounds and evaluating their activity against Plasmodium berghei in mice and, in some cases, against Plasmodium cynomolgi in rhesus monkeys. [] While the specific results regarding efficacy were not detailed in the provided abstract, this research highlights the historical interest in exploring diverse biological applications of 6-Methoxy-1,2,3,4-tetrahydroquinoline and its derivatives.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


